molecular formula C9H9ClN4S B4994630 1-(3-chloro-4-methylphenyl)-5-(methylthio)-1H-tetrazole

1-(3-chloro-4-methylphenyl)-5-(methylthio)-1H-tetrazole

Cat. No. B4994630
M. Wt: 240.71 g/mol
InChI Key: ZONIAFHTAHGIPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chloro-4-methylphenyl)-5-(methylthio)-1H-tetrazole, also known as CMT-8, is a tetrazole derivative that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-5-(methylthio)-1H-tetrazole is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase enzymes and inhibiting DNA synthesis. In cardiovascular disease, this compound reduces oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. In neurological disorders, this compound reduces oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-chloro-4-methylphenyl)-5-(methylthio)-1H-tetrazole in laboratory experiments is its potential therapeutic properties in cancer, cardiovascular disease, and neurological disorders. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research. However, one limitation of using this compound in laboratory experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

For research on 1-(3-chloro-4-methylphenyl)-5-(methylthio)-1H-tetrazole may focus on improving its synthesis, understanding its mechanism of action, and enhancing its efficacy in laboratory experiments and potential clinical applications.

Synthesis Methods

The synthesis of 1-(3-chloro-4-methylphenyl)-5-(methylthio)-1H-tetrazole involves the reaction of 3-chloro-4-methylphenyl hydrazine with methyl isothiocyanate in the presence of sodium bicarbonate and acetonitrile. The resulting product is then treated with sodium azide and triethylamine to form the tetrazole ring. The final compound is obtained by purification through column chromatography.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-5-(methylthio)-1H-tetrazole has been studied in various scientific research applications, including cancer research, cardiovascular disease, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In cardiovascular disease, this compound has been shown to have a protective effect on the heart by reducing oxidative stress and inflammation. In neurological disorders, this compound has been shown to have potential as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-5-methylsulfanyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4S/c1-6-3-4-7(5-8(6)10)14-9(15-2)11-12-13-14/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONIAFHTAHGIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)SC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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